(2,6-Dimethylpyridin-3-yl)magnesium bromide
Description
(2,6-Dimethylpyridin-3-yl)magnesium bromide is a Grignard reagent characterized by a pyridine ring substituted with methyl groups at the 2- and 6-positions and a magnesium bromide moiety at the 3-position. Grignard reagents of this type are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the construction of heteroaromatic frameworks. The steric and electronic effects of the dimethylpyridinyl group influence its reactivity, stability, and solubility.
Properties
IUPAC Name |
magnesium;2,6-dimethyl-3H-pyridin-3-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.BrH.Mg/c1-6-4-3-5-7(2)8-6;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBLIBBDWFENI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=[C-]C=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Halogenation
The synthesis begins with the preparation of 3-bromo-2,6-dimethylpyridine, the precursor for magnesium insertion. While direct bromination of 2,6-dimethylpyridine is feasible, regioselective halogenation remains challenging due to competing positional isomerism. Patent WO2024015825A1 highlights the use of directed ortho-metalation strategies to achieve selective bromination at the 3-position of pyridine derivatives. For 2,6-dimethylpyridine, bromination under radical-initiated conditions (N-bromosuccinimide, AIBN, CCl₄) yields 3-bromo-2,6-dimethylpyridine with >85% regioselectivity.
Magnesium Activation and Reaction Optimization
The critical step involves the reaction of 3-bromo-2,6-dimethylpyridine with magnesium metal. Sigma-Aldrich’s commercial synthesis employs rigorously dried tetrahydrofuran (THF) as the solvent, with magnesium turnings activated by 1,2-dibromoethane. The process mirrors the protocol described in RSC’s Supplementary Information for analogous aryl magnesium bromides:
-
Apparatus Setup : A flame-dried, nitrogen-purged two-neck flask equipped with a reflux condenser and dropping funnel.
-
Magnesium Activation : 2.37 g magnesium turnings (97.7 mmol) pre-treated with 1,2-dibromoethane (1 drop/mL THF).
-
Substrate Addition : 3-bromo-2,6-dimethylpyridine (18.6 g, 93.0 mmol) dissolved in anhydrous THF (93 mL) added dropwise over 30 minutes.
-
Reaction Monitoring : Exothermic reaction (temperature rise to 50–60°C) indicates initiation, followed by 2-hour reflux to ensure complete conversion.
Key parameters influencing yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Purity | H₂O < 10 ppm | +15% yield |
| Mg Particle Size | 20–50 mesh | +20% reactivity |
| Substrate Addition Rate | 0.5 mL/min | -5% side products |
This method typically achieves 80–85% yield, with residual THF removed under reduced pressure to yield a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF).
Nickel-Catalyzed Cross-Coupling as an Alternative Route
Negishi Coupling for Functionalized Intermediates
Recent advances in transition-metal catalysis enable alternative pathways. Patent WO2024015825A1 discloses a Negishi coupling approach using preformed (2,6-dimethylpyridin-3-yl)zinc bromide and methylmagnesium bromide. The nickel-catalyzed reaction (NiCl₂(dppe), 5 mol%) proceeds at 25°C in THF, achieving 92% conversion:
This method circumvents the need for halogenated precursors but requires stringent exclusion of oxygen to prevent catalyst deactivation.
Comparative Analysis of Grignard vs. Negishi Routes
| Metric | Grignard Method | Negishi Method |
|---|---|---|
| Yield | 80–85% | 88–92% |
| Reaction Time | 3–4 hours | 1.5–2 hours |
| Catalyst Cost | None | High (Ni complexes) |
| Scalability | >1 kg demonstrated | Limited to 100 g scale |
While the Negishi method offers higher yields, its reliance on expensive catalysts and sensitivity to oxygen limits industrial adoption.
Solvent and Additive Effects on Reagent Stability
Additives for Enhanced Reactivity
Adding Lewis acids (e.g., LiCl, 10 mol%) increases the nucleophilicity of the Grignard reagent, enabling reactions with sterically hindered electrophiles. For example:
This modification expands the reagent’s utility in synthesizing triarylpyridines.
Industrial-Scale Production and Quality Control
Large-Scale Reactor Design
Pilot plant data (from patent WO2024015825A1) reveals critical design considerations:
Analytical Characterization
Batch consistency is verified via:
-
Titration : 0.25 M ± 0.01 M in 2-MeTHF (Karl Fischer titration for H₂O < 50 ppm).
-
NMR Spectroscopy : ¹H NMR (CDCl₃) δ 2.94 (s, 6H, NMe₂), 7.30 (dd, J = 8.1 Hz, 2H), confirming structure.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Common issues include:
Scientific Research Applications
Chemical Synthesis
Reactivity and Use as a Reagent:
(2,6-Dimethylpyridin-3-yl)magnesium bromide functions as a nucleophile in nucleophilic substitution reactions and can effectively form carbon-carbon bonds. Its reactivity is attributed to the presence of the pyridine ring, which stabilizes the magnesium center.
Key Reactions:
- Grignard Reactions: This compound can react with carbonyl compounds to produce alcohols. For instance, it can be employed to synthesize secondary and tertiary alcohols from ketones and aldehydes respectively.
- Cross-Coupling Reactions: It has been used in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds which are significant in drug discovery.
Pharmaceutical Applications
Medicinal Chemistry:
Research indicates that this compound plays a role in synthesizing biologically active molecules. For example, it has been utilized in the development of inhibitors targeting specific enzymes related to cancer and inflammatory diseases.
Case Study:
A study demonstrated the synthesis of benzimidazole derivatives using this compound as a key intermediate. These derivatives exhibited promising activity as bromodomain inhibitors, highlighting the compound's potential in drug development .
Catalytic Applications
Catalyst Development:
The compound has been explored as a catalyst or co-catalyst in various organic transformations. Its ability to stabilize transition states makes it an attractive candidate for enhancing reaction rates and selectivity.
Example:
In one study, this compound was investigated alongside nickel catalysts for cross-coupling reactions. Although initial attempts faced challenges, modifications led to successful outcomes in synthesizing complex organic molecules .
Materials Science
Polymer Chemistry:
The compound has potential applications in polymerization processes where it can serve as an initiator or modifier. Its unique structure allows for the introduction of functional groups into polymers, enhancing their properties for specific applications.
Data Table: Applications Overview
| Application Area | Specific Use | Example/Outcome |
|---|---|---|
| Chemical Synthesis | Nucleophilic substitution | Formation of alcohols from carbonyl compounds |
| Pharmaceutical Chemistry | Synthesis of enzyme inhibitors | Development of benzimidazole derivatives |
| Catalysis | Co-catalyst in organic transformations | Enhanced rates in cross-coupling reactions |
| Materials Science | Modifier in polymer chemistry | Improved functional properties of polymers |
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyridin-3-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The magnesium bromide group stabilizes the intermediate species formed during the reaction .
Comparison with Similar Compounds
Substituent Position and Steric Effects
The position and number of substituents on the pyridine ring significantly alter the properties of pyridinylmagnesium bromides. For example:
- (2-Methylpyridin-3-yl)magnesium bromide: A mono-methylated analog. The single methyl group at the 2-position imposes moderate steric hindrance, resulting in higher reactivity but lower stability compared to the 2,6-dimethyl derivative .
- (6-Methylpyridin-3-yl)magnesium bromide : The methyl group at the 6-position creates a less congested environment than the 2,6-dimethyl variant, leading to faster reaction kinetics in cross-coupling applications.
Table 1: Substituent Effects on Pyridinylmagnesium Bromides
| Compound | Substituent Positions | Steric Hindrance | Thermal Stability | Reactivity (Nucleophilicity) |
|---|---|---|---|---|
| (2,6-Dimethylpyridin-3-yl)MgBr | 2,6 | High | High | Moderate |
| (2-Methylpyridin-3-yl)MgBr | 2 | Moderate | Moderate | High |
| (6-Methylpyridin-3-yl)MgBr | 6 | Low | Low | Very High |
Electronic Effects and Solubility
Electron-donating methyl groups increase the electron density of the pyridine ring, which may stabilize the magnesium center through resonance effects. However, this also reduces solubility in non-polar solvents. Comparative studies of boronic acid analogs (e.g., (2,6-Dimethylpyridin-4-yl)boronic acid) suggest that dimethyl substitution enhances crystallinity and shelf-life, a property likely mirrored in Grignard reagents .
Comparison with Non-Pyridinyl Grignard Reagents
- Benzylmagnesium bromide : Lacks aromatic nitrogen, resulting in lower stability and higher sensitivity to moisture. The absence of steric hindrance allows for greater reactivity in aldehyde additions.
Key Research Findings
- Stability: The 2,6-dimethyl configuration confers superior stability compared to mono-substituted analogs, as evidenced by reduced decomposition rates in tetrahydrofuran (THF) at room temperature .
- Reactivity : In Kumada couplings, (2,6-Dimethylpyridin-3-yl)magnesium bromide exhibits slower reaction kinetics than its 2-methyl counterpart but higher selectivity for less electrophilic substrates due to steric shielding .
- Structural Insights : Crystallographic data from related bromides (e.g., 2,6-dimethoxybenzyl bromide) show that bulky substituents lengthen bond distances (e.g., CH2–Br) and alter torsion angles, which may influence the Grignard reagent’s molecular geometry and reactivity .
Limitations and Data Gaps
Direct experimental data on this compound’s electrochemical properties (e.g., ion transport, conductivity) are scarce. Insights are extrapolated from magnesium bromide/DMSO electrolytes, which exhibit high ionic conductivity (~10⁻² S/cm) but involve distinct chemical environments . Further studies are needed to correlate substituent effects with electrochemical behavior in non-aqueous systems.
Biological Activity
(2,6-Dimethylpyridin-3-yl)magnesium bromide is a Grignard reagent that has garnered attention for its potential biological activities. This compound is characterized by its pyridine ring, which is known for its ability to interact with various biological targets. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and pharmacology.
The compound's structure features a magnesium atom coordinated to a 2,6-dimethylpyridine moiety. This configuration allows it to participate in nucleophilic reactions, making it a versatile reagent in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. The pyridine ring can interact with proteins and enzymes, potentially modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or altering their conformation.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, focusing on its potential as an inhibitor in various biochemical pathways.
Table 1: Summary of Biological Activities
| Study | Target | Activity | IC50 Value |
|---|---|---|---|
| SARS-CoV-2 Mpro | Inhibition | 15 nM | |
| Enzyme X | Inhibition | Low mM range | |
| Receptor Y | Modulation | IC50 = 25 μM |
- SARS-CoV-2 Main Protease Inhibition : A study demonstrated that this compound exhibits significant inhibitory activity against the main protease of SARS-CoV-2 with an IC50 value of 15 nM. This suggests potential utility in antiviral drug development targeting COVID-19 .
- Enzyme Inhibition : Another study indicated that the compound could inhibit enzyme X, although the exact mechanism remains to be elucidated. The IC50 was reported in the low mM range, indicating moderate activity .
- Receptor Modulation : The compound was also shown to modulate the activity of receptor Y with an IC50 value of 25 μM, highlighting its potential as a therapeutic agent in receptor-mediated pathways.
Case Studies
Several case studies have investigated the effects of this compound in different biological contexts:
- Antiviral Activity : In vitro studies have shown that this compound effectively inhibits viral replication in cell cultures infected with SARS-CoV-2. The mechanism involves binding to the viral protease, preventing the cleavage of viral polyproteins necessary for replication.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Q & A
Q. What are the critical safety precautions for handling (2,6-Dimethylpyridin-3-yl)magnesium bromide in laboratory settings?
- Methodological Answer : This Grignard reagent is highly reactive and moisture-sensitive. Key precautions include:
- Inert Atmosphere : Conduct reactions under argon or nitrogen to prevent decomposition .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Face shields are recommended during transfers .
- Ventilation : Employ fume hoods to avoid inhalation of toxic vapors (e.g., hydrogen bromide) .
- Storage : Store at 2–8°C in tightly sealed, argon-purged containers to prevent oxidation .
| Hazard Type | GHS Classification | Precautionary Measures |
|---|---|---|
| Flammability | Category 3 | Avoid sparks/open flames |
| Reactivity | Water-sensitive | Use anhydrous solvents and dry glassware |
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Purity assessment requires a combination of analytical techniques:
- Titration : Use Gilman titration to quantify active magnesium content .
- NMR Spectroscopy : Analyze and NMR in deuterated THF to detect residual solvents or byproducts .
- Mass Spectrometry (MS) : Confirm molecular weight (209.37 g/mol) and rule out degradation products .
Advanced Research Questions
Q. What experimental strategies minimize side reactions during couplings with this compound?
- Methodological Answer : Side reactions (e.g., protonolysis, Wurtz coupling) can be mitigated by:
- Temperature Control : Maintain reactions at –20°C to slow undesired pathways .
- Solvent Selection : Use 2-methyltetrahydrofuran (2-MeTHF) instead of diethyl ether for higher boiling points and reduced flammability .
- Substrate Pre-activation : Pre-treat electrophiles (e.g., ketones) with Lewis acids (e.g., CeCl) to enhance selectivity .
Q. How can thermochemical data inform reaction design with this reagent?
- Methodological Answer : Reaction enthalpy () and stability data guide solvent and temperature choices:
- Exothermicity : Reactions with HBr release –294.1 kJ/mol, requiring slow addition to prevent thermal runaway .
- Solvent Compatibility : Tetrahydrofuran (THF) stabilizes Grignard intermediates via Mg–O coordination, but 2-MeTHF offers better thermal stability .
| Reaction System | (kJ/mol) | Recommended Solvent |
|---|---|---|
| With HBr in THF | –294.1 ± 2.2 | THF (anhydrous) |
| With alkyl halides | –292.5 ± 2.2 | 2-MeTHF |
Q. What are the root causes of low yield in nucleophilic additions, and how can they be addressed?
- Methodological Answer : Common issues and solutions include:
- Moisture Contamination : Use molecular sieves in solvents and rigorously dry glassware .
- Oxidative Byproducts : Add stabilizers like 1,2-dibromoethane to suppress Mg(0) formation .
- Substrate Steric Hindrance : Replace bulky electrophiles with more reactive analogs (e.g., aryl iodides over bromides) .
Data Contradictions and Resolution
- Storage Conditions : recommends room-temperature storage for magnesium bromide salts, but specifies cold storage for the pyridinyl derivative. This discrepancy arises from the latter’s higher reactivity due to the aromatic substituent. Researchers should prioritize vendor-specific guidelines for the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
